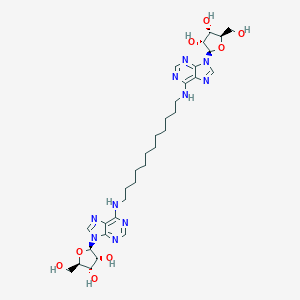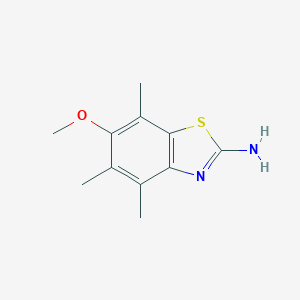
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole
Übersicht
Beschreibung
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole (AMT) is a benzothiazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating various physiological processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of serotonin receptor activity in the brain. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or organisms.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. One area of interest is the development of more potent and selective serotonin receptor agonists based on the structure of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole, as well as its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole could lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and environmental science. In medicinal chemistry, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as an anticancer agent, as well as for its antifungal and antibacterial properties. In neuroscience, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been studied for its potential as a serotonin receptor agonist, and as a tool for investigating the role of serotonin in various physiological processes. In environmental science, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as a fluorescent probe for detecting heavy metal ions in water.
Eigenschaften
CAS-Nummer |
120165-52-8 |
|---|---|
Produktname |
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole |
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-5-6(2)9(14-4)7(3)10-8(5)13-11(12)15-10/h1-4H3,(H2,12,13) |
InChI-Schlüssel |
HUVORRPTACOVPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |
Synonyme |
2-Benzothiazolamine,6-methoxy-4,5,7-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


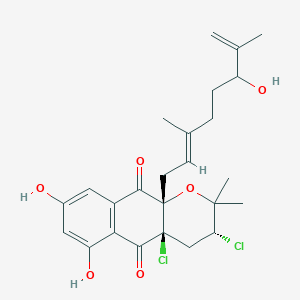




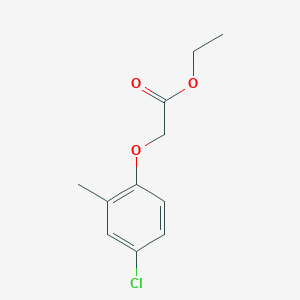
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
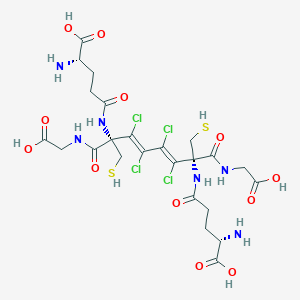



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
